Cas no 161903-09-9 ((2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol)

(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Butanetriol, 3-[(2-nitro-1H-imidazol-1-yl)methoxy]-, (2S,3R)-
- (2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol
- (2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol
-
- インチ: 1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m0/s1
- InChIKey: FIITXXIVUIXYMI-NKWVEPMBSA-N
- SMILES: C(O)[C@H](O)[C@H](OCN1C([N+]([O-])=O)=NC=C1)CO
(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N496205-1mg |
(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |
161903-09-9 | 1mg |
$1510.00 | 2023-05-17 | ||
TRC | N496205-.5mg |
(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |
161903-09-9 | 5mg |
$896.00 | 2023-05-17 | ||
TRC | N496205-2.5mg |
(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |
161903-09-9 | 2.5mg |
$3077.00 | 2023-05-17 | ||
TRC | N496205-0.5mg |
(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |
161903-09-9 | 0.5mg |
$ 740.00 | 2022-06-03 | ||
TRC | N496205-25mg |
(2S,3R)-3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol |
161903-09-9 | 25mg |
$ 15000.00 | 2023-09-06 |
(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol 関連文献
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
(2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriolに関する追加情報
The Compound CAS No. 161903-09-9: (2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol
The compound with CAS No. 161903-09-9, known as (2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex stereochemistry and unique functional groups, which contribute to its potential applications in drug development and therapeutic interventions.
Recent studies have highlighted the importance of the imidazole ring in this molecule. The presence of a nitro group at the 2-position of the imidazole ring introduces significant electronic effects that can influence the compound's reactivity and bioavailability. Researchers have explored the role of this nitro-substituted imidazole in modulating enzyme activity and cellular signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer progression.
The stereochemistry of (2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol plays a crucial role in its biological activity. The specific configuration at the 2S and 3R positions ensures optimal binding to target proteins, enhancing its efficacy as a therapeutic agent. Advanced computational methods, such as molecular docking studies, have been employed to elucidate the interaction between this compound and its target molecules. These studies have provided valuable insights into the design of more potent analogs with improved pharmacokinetic properties.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and functional group transformations. A recent paper in Organic Process Research & Development described an efficient route for the synthesis of (2S,3R)-configured derivatives using asymmetric catalysis. This method not only enhances yield but also minimizes the formation of unwanted byproducts, making it a promising approach for large-scale production.
In terms of applications, (2S,3R)-3-(2-Nitro-1H-imidazol-1-yli)methoxy-butane triol has shown potential in treating various diseases, including cancer and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it particularly attractive for targeting central nervous system disorders. Preclinical studies have demonstrated its efficacy in reducing oxidative stress and inflammation in animal models of Alzheimer's disease.
Moreover, this compound has been investigated for its potential as a radiosensitizer in cancer therapy. By enhancing the sensitivity of tumor cells to radiation therapy while sparing healthy tissues, it offers a novel approach to improving treatment outcomes for patients with malignant cancers.
Recent advancements in analytical techniques have enabled researchers to gain deeper insights into the pharmacokinetics and toxicity profiles of (2S,3R)-configured compounds like CAS No. 161903-09-. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy have been instrumental in confirming the purity and stereochemical integrity of this compound during preclinical trials.
In conclusion,CAS No. 161903-, or (2S,, is a promising candidate for future drug development due to its unique chemical properties and biological activity. Ongoing research continues to uncover new applications and optimize its therapeutic potential.
161903-09-9 ((2S,3R)-3-(2-Nitro-1H-imidazol-1-yl)methoxy-1,2,4-butanetriol) Related Products
- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)
- 1021226-35-6(N-benzyl-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
- 1234692-66-0(2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)
- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)
- 20367-31-1(N-(2-aminophenyl)-N'-methylthiourea)
- 1155076-17-7(1-{1-(2,4-dimethylphenyl)ethylamino}propan-2-ol)
- 2228827-55-0(2-(1-ethyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol)
- 2034538-79-7(4-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)
- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)




